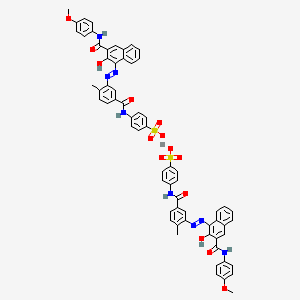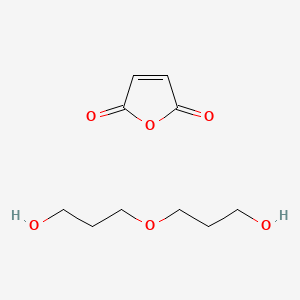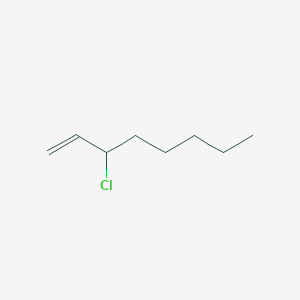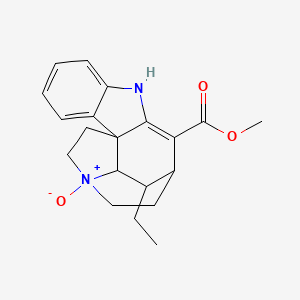
2,3-Dimethylhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylhexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-dimethylhexane using air or oxygen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction of this compound can yield the corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alcohols, amines, and acyl chlorides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
2,3-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-dimethylhexanedioic acid exerts its effects depends on the specific context of its use. In chemical reactions, the carboxyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid: A simpler dicarboxylic acid with a similar structure but without the methyl groups.
2,2-Dimethylhexanedioic acid: Another isomer with methyl groups at different positions.
3,3-Dimethylhexanedioic acid: An isomer with methyl groups on the third carbon atoms.
Uniqueness
2,3-Dimethylhexanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
50986-96-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,3-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(3-4-7(9)10)6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
XBWDUMFGSLBSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


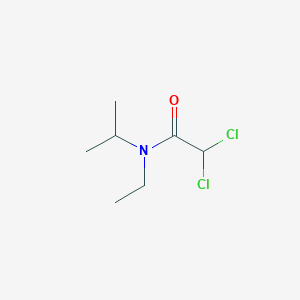

![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
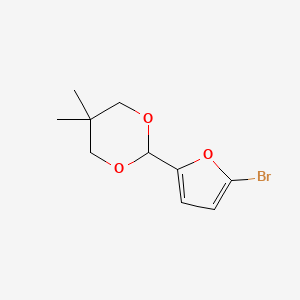
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

